Product packaging for 4-Chloro-2-propyl-6-quinolinecarbonitrile(Cat. No.:CAS No. 930570-37-9)

4-Chloro-2-propyl-6-quinolinecarbonitrile

Cat. No.: B3024633
CAS No.: 930570-37-9
M. Wt: 230.69 g/mol
InChI Key: JGKHGULLFTVYKX-UHFFFAOYSA-N
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Description

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and materials science. researchgate.net Its derivatives have been the subject of intense research due to their diverse biological activities and unique photophysical properties. The introduction of a carbonitrile (cyano) group to this scaffold creates the quinolinecarbonitrile framework, a versatile platform for further chemical modification and a key pharmacophore in various therapeutic agents.

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. wikipedia.orgnih.gov However, it was the development of synthetic methodologies in the late 19th century that truly unlocked the potential of this heterocyclic system. The Skraup synthesis, reported in 1880, was one of the earliest and most significant methods for quinoline synthesis, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. thieme-connect.com This was followed by other named reactions such as the Doebner-von Miller, Friedländer, and Combes syntheses, each offering different routes to access a variety of substituted quinolines. researchgate.netthieme-connect.comwikipedia.org These classical methods laid the groundwork for the evolution of quinoline chemistry, which has since expanded to include more sophisticated and efficient catalytic and multicomponent reactions.

The quinoline scaffold is of immense significance in chemical research, primarily due to its prevalence in a wide range of biologically active compounds. organic-chemistry.orgwikipedia.orgiipseries.org Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. organic-chemistry.orgiipseries.org The rigid, planar structure of the quinoline ring system allows it to effectively interact with biological targets such as enzymes and receptors. This has led to the development of numerous quinoline-based drugs. The versatility of the quinoline scaffold also extends to materials science, where its derivatives are explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.

The introduction of nitrile (-CN) and halogen (-Cl) substituents onto the quinoline ring, as seen in 4-Chloro-2-propyl-6-quinolinecarbonitrile, significantly modulates the electronic properties and reactivity of the molecule.

The nitrile group is a strong electron-withdrawing group. Its presence on the quinoline ring system can influence the molecule's reactivity in several ways:

Electrophilicity: It increases the electrophilicity of the quinoline ring, making it more susceptible to nucleophilic attack.

Acidity of Protons: It can increase the acidity of nearby protons.

Chemical Handle: The nitrile group itself can serve as a versatile chemical handle for further transformations into amines, amides, carboxylic acids, or tetrazoles, providing a gateway to a diverse range of derivatives.

The chloro substituent , a halogen, also plays a crucial role:

Leaving Group: The chlorine atom at the 4-position of the quinoline ring is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nucleophiles at this position, further diversifying the molecular structure. wikipedia.org

Electronic Effects: As a halogen, chlorine exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect. In the case of quinolines, the inductive effect typically dominates, deactivating the ring towards electrophilic substitution.

The combination of these substituents on the quinoline scaffold creates a molecule with distinct reactivity patterns, offering multiple sites for synthetic modification.

While extensive research exists on the synthesis and application of various substituted quinolines, specific literature detailing the synthesis and research findings for this compound is limited. However, its structure suggests that its synthesis would likely fall within modern quinoline synthesis paradigms.

Hypothetically, its synthesis could be approached through several established methods for constructing the quinoline core, followed by functional group interconversions. For instance, a plausible route could involve a Friedländer or Combes-type condensation to form a 2-propyl-4-hydroxy-6-quinolinecarbonitrile intermediate. The hydroxyl group could then be converted to the chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃).

The presence of the 4-chloro, 2-propyl, and 6-carbonitrile groups makes this compound a potentially valuable intermediate in discovery chemistry. The 4-chloro position is primed for nucleophilic displacement, the 2-propyl group can influence solubility and steric interactions, and the 6-carbonitrile group can be elaborated into other functional moieties.

Table 1: Physicochemical Properties of this compound wikipedia.org

PropertyValue
Molecular Formula C₁₃H₁₁ClN₂
Molecular Weight 230.70 g/mol
CAS Number 930570-37-9
Physical Form Solid
SMILES String CCCc1cc(Cl)c2cc(ccc2n1)C#N
InChI Key JGKHGULLFTVYKX-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11ClN2 B3024633 4-Chloro-2-propyl-6-quinolinecarbonitrile CAS No. 930570-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-propylquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c1-2-3-10-7-12(14)11-6-9(8-15)4-5-13(11)16-10/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKHGULLFTVYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C=C(C=CC2=N1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588921
Record name 4-Chloro-2-propylquinoline-6-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930570-37-9
Record name 4-Chloro-2-propylquinoline-6-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID70588921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 930570-37-9
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Synthetic Methodologies for 4 Chloro 2 Propyl 6 Quinolinecarbonitrile

Strategic Approaches to Quinoline (B57606) Core Construction Relevant to the Compound

The formation of the bicyclic quinoline system is the foundational step in the synthesis. Numerous named reactions exist for this purpose, each offering distinct advantages regarding starting material availability and substitution patterns. For 4-Chloro-2-propyl-6-quinolinecarbonitrile, the key challenge is to incorporate the 2-propyl and 6-carbonitrile groups regioselectively.

Classic and modern cyclization reactions provide a robust toolbox for assembling the quinoline ring. The choice of method often depends on the desired substitution pattern on both the benzene (B151609) and pyridine (B92270) portions of the molecule.

One of the most versatile methods is the Friedländer Annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. mdpi.com To construct the target molecule's core, a potential Friedländer approach would involve reacting a 2-amino-5-cyanobenzaldehyde with pentan-2-one, which would directly install the 2-propyl and 6-carbonitrile substituents. Modern variations of this reaction utilize catalysts like reusable solid acids (e.g., Nafion NR50) under microwave conditions to promote environmentally friendly synthesis. mdpi.com

Other notable strategies include the Combes quinoline synthesis , which uses the acid-catalyzed reaction of an arylamine with a β-diketone, and the Doebner-von Miller reaction , which involves an α,β-unsaturated carbonyl compound reacting with an aniline (B41778). More recent developments focus on transition metal-catalyzed C-H activation and oxidative annulation strategies, which offer novel pathways to quinoline scaffolds under mild conditions. mdpi.com For instance, copper-catalyzed annulation reactions have been developed that can yield polysubstituted quinolines with high efficiency. nih.govnih.gov

Table 1: Comparison of Key Cyclization Strategies for Quinoline Synthesis
Reaction NameDescriptionPotential Precursors for 2-propyl-6-cyanoquinoline Core
Friedländer AnnulationCondensation of a 2-aminoaryl aldehyde/ketone with a carbonyl compound containing an α-methylene group.2-Amino-5-cyanobenzaldehyde + Pentan-2-one
Combes SynthesisAcid-catalyzed reaction of an arylamine with a β-diketone.4-Cyanoaniline + Heptane-2,4-dione
Doebner-von Miller ReactionReaction of an aniline with an α,β-unsaturated carbonyl compound.4-Cyanoaniline + Propyl vinyl ketone
Gould-Jacobs ReactionReaction of an aniline with an ethoxymethylenemalonate derivative, typically leading to 4-hydroxyquinolines. nih.gov4-Cyanoaniline + Diethyl (1-propyl-2-oxopropyl)malonate

Annulation strategies focus on constructing the new pyridine ring onto a benzene-containing precursor that already bears the desired carbonitrile group. This approach ensures the correct placement of the nitrile at the 6-position from the outset. The aforementioned Friedländer and Combes syntheses are prime examples of this strategy, where a substituted aniline, such as 4-cyanoaniline, serves as the starting material.

[4+2] annulation or cycloaddition reactions represent another powerful method. nih.gov These reactions can be envisioned as a Diels-Alder type process where a diene and a dienophile combine to form the six-membered pyridine ring. In the context of the target molecule, this could involve the reaction of an ortho-azidocinnamoyl compound (derived from a cyano-substituted 2-azidobenzaldehyde) which, upon thermal or photochemical activation, generates a nitrene that cyclizes to form the quinoline ring. nih.gov

Functional Group Interconversions and Late-Stage Functionalization

An alternative synthetic route involves preparing a simpler quinoline derivative and then introducing the required functional groups—chloro, propyl, and carbonitrile—in subsequent steps. This approach offers flexibility but requires careful consideration of regioselectivity and functional group compatibility.

The introduction of a chlorine atom at the 4-position of the quinoline ring is a common and critical transformation, often serving to activate the position for further nucleophilic substitution. The most prevalent method involves the conversion of a precursor 4-hydroxyquinoline (B1666331) (or its tautomer, quinolin-4(1H)-one) into the 4-chloro derivative. google.commdpi.com

This transformation is typically achieved using potent chlorinating agents. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this purpose, often in excess or with a solvent like dimethylformamide (DMF). google.com The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. Other reagents capable of effecting this chlorination include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). A general process involves heating the 4-oxo-1,2,3,4-tetrahydroquinoline precursor with phosphorus oxychloride to yield the chlorinated aromatic quinoline. google.com

Table 2: Common Reagents for C4-Chlorination of Quinolin-4-ones
ReagentTypical ConditionsNotes
Phosphorus Oxychloride (POCl₃)Reflux, neat or in a high-boiling solvent (e.g., toluene).Most common and effective reagent. google.com
Phosphorus Pentachloride (PCl₅)Heating with the substrate.Highly reactive; can sometimes lead to side products.
Thionyl Chloride (SOCl₂)Often used with a catalytic amount of DMF (Vilsmeier-Haack conditions).Milder than POCl₃ but effective.

Introducing the propyl group at the 2-position can be achieved either during the initial ring formation (as in the Friedländer synthesis with pentan-2-one) or via late-stage functionalization. C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles. nih.gov For quinolines, direct C2-alkylation is often facilitated by first converting the quinoline to its N-oxide. mdpi.com The N-oxide enhances the reactivity of the C2-position, allowing for coupling reactions with various partners. For example, Rhodium-catalyzed alkylation of quinoline N-oxides with alkenes can introduce alkyl chains. mdpi.com Following the introduction of the alkyl group, the N-oxide can be readily reduced back to the quinoline using a reagent like PCl₃. mdpi.com

The installation of a nitrile group onto an aromatic ring is a well-established transformation in organic synthesis. organic-chemistry.org If the quinoline core is synthesized without the nitrile, it can be introduced at the 6-position via several reliable methods, provided a suitable functional group is already present at that position.

The Sandmeyer reaction is a classic method that involves the diazotization of a 6-aminoquinoline (B144246) with a nitrite (B80452) source (e.g., NaNO₂) in the presence of acid, followed by treatment of the resulting diazonium salt with a copper(I) cyanide salt (CuCN). This sequence effectively replaces the amino group with a nitrile.

Alternatively, modern cross-coupling reactions offer a direct route from a halogenated precursor. A palladium-catalyzed cyanation (such as the Rosenmund-von Braun reaction) can be used to convert a 6-bromo- or 6-iodoquinoline (B82116) into the desired 6-quinolinecarbonitrile. This reaction typically employs a palladium catalyst, a cyanide source like zinc cyanide (Zn(CN)₂), and a suitable ligand. The nitrile group itself is metabolically stable in many pharmaceuticals and can act as a hydrogen bond acceptor, mimicking a carbonyl group. nih.govnih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Catalytic Methods in Quinolinecarbonitrile Synthesis

Catalytic methods, particularly those employing transition metals, have become indispensable in the synthesis of complex heterocyclic systems like quinolinecarbonitriles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the quinoline core. While direct catalytic synthesis of this compound is not extensively detailed in readily available literature, the synthesis of analogous biaryl compounds highlights the potential of these methods. For instance, the Suzuki-Miyaura coupling has been effectively used for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl, a key intermediate for various commercial products. researchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

The efficiency of such catalytic systems is highly dependent on the choice of ligand, catalyst loading, and reaction conditions. For example, in the synthesis of substituted biphenyls, different phosphine (B1218219) ligands have been shown to significantly influence the reaction yield. researchgate.net The application of these principles to the synthesis of quinolinecarbonitriles could involve the coupling of a suitably functionalized quinoline precursor with a propyl-containing boronic acid or vice versa.

Below is a representative table illustrating the effect of different catalysts on the yield of a Suzuki-Miyaura coupling reaction for a related biphenyl (B1667301) synthesis, which demonstrates the principles applicable to quinolinecarbonitrile synthesis.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)2SPhosK3PO4Toluene/H2O10095
Pd2(dba)3XPhosK3PO4Dioxane11092
Pd(PPh3)4-Na2CO3DME/H2O8588

This table presents generalized data for Suzuki-Miyaura reactions of aryl chlorides and is intended to be illustrative of catalytic methods.

Photochemical Approaches to Quinoline Derivatization

Photochemical methods offer unique pathways for the derivatization of heterocyclic compounds, often proceeding under mild conditions and with high selectivity. These reactions utilize light energy to promote electrons to excited states, enabling transformations that are not readily achievable through thermal methods. While specific photochemical syntheses of this compound are not prominently reported, the broader field of photochemistry of heterocyclic compounds suggests potential applications. For instance, photochemical reactions can be employed for C-H functionalization, cycloadditions, and rearrangements of the quinoline ring.

Photochemical derivatization is also a recognized technique in analytical chemistry for the detection of certain compounds. For example, post-column photochemical derivatization is used in liquid chromatography to enhance the fluorescence of aflatoxins for more sensitive detection. researchgate.net This highlights the ability of light to induce chemical changes in complex molecules. In a synthetic context, similar principles could be applied to introduce or modify functional groups on a quinolinecarbonitrile scaffold. The use of photosensitizers can allow for the absorption of light at longer wavelengths, minimizing the risk of photodegradation of sensitive substrates. nih.gov

Challenges in photochemical synthesis include controlling the regioselectivity and preventing unwanted side reactions. However, the development of advanced photoreactors and flow chemistry setups is providing solutions to many of these issues, making photochemical synthesis an increasingly attractive option for the synthesis of complex molecules like substituted quinolinecarbonitriles.

Solvent-Free and Microwave-Assisted Synthetic Protocols

In the quest for more environmentally friendly chemical processes, solvent-free and microwave-assisted synthesis have emerged as key green chemistry techniques. rsc.org These methods often lead to shorter reaction times, higher yields, and reduced waste generation compared to conventional heating methods.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions are carried out by mixing the neat reactants, sometimes with a solid support or catalyst. cmu.edu The absence of a solvent reduces the environmental impact and can in some cases enhance reaction rates and selectivity. For the synthesis of quinoline derivatives, solvent-free conditions can be applied to condensation reactions that form the quinoline ring system.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture directly and efficiently. researchgate.net This rapid heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.gov Several studies have demonstrated the successful application of microwave irradiation to the synthesis of various quinoline derivatives. connectjournals.comnih.govrsc.org For example, multicomponent reactions to form fused quinoline systems have been shown to be highly efficient under microwave conditions. connectjournals.com

The synthesis of 4-phenoxyquinolines from 4,7-dichloroquinoline (B193633) has been achieved in good to excellent yields in just 10 minutes using microwave heating in the presence of an ionic liquid as a green solvent. nih.gov This demonstrates the potential of microwave-assisted synthesis for the rapid and efficient production of substituted quinolines.

The following table compares conventional and microwave-assisted synthesis for a multicomponent reaction to produce a tetrahydropyrimido[4,5-b]quinolin-6(7H)-one, illustrating the typical advantages of MAOS. nih.gov

MethodReaction TimeYield (%)
Conventional Heating3-4 hours75-85
Microwave Irradiation8-12 minutes90-96

This table is based on the synthesis of a related quinoline derivative and serves to illustrate the benefits of microwave-assisted synthesis.

Chemo- and Regioselective Synthesis of Substituted Quinolinecarbonitriles

The synthesis of a specific isomer of a polysubstituted quinoline, such as this compound, requires precise control over the chemo- and regioselectivity of the reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for bond formation at one position over other possible positions.

Various synthetic strategies have been developed to achieve high levels of chemo- and regioselectivity in the synthesis of quinolines. Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, are particularly powerful in this regard. connectjournals.commdpi.com These reactions can often be designed to proceed with high regioselectivity, leading to the formation of a single major product.

For example, the regioselective synthesis of functionalized spiro[pyrrolidine-2,3'-oxindoles] has been achieved via a [3+2] cycloaddition reaction under microwave irradiation. mdpi.com The choice of starting materials and reaction conditions plays a crucial role in directing the outcome of the reaction.

In the context of synthesizing this compound, a key challenge would be the controlled introduction of the chloro, propyl, and carbonitrile groups at the desired positions of the quinoline ring. This could be achieved through a stepwise approach, where the quinoline ring is first synthesized with appropriate directing groups, followed by the selective introduction of the remaining substituents. Alternatively, a convergent approach involving the coupling of pre-functionalized fragments could be employed. The Michael addition reaction is another important tool for the synthesis of substituted quinolines, allowing for the controlled formation of carbon-carbon bonds. nih.gov Careful selection of reaction partners and conditions is essential to ensure the desired regiochemical outcome.

Mechanistic Investigations and Reaction Pathways of 4 Chloro 2 Propyl 6 Quinolinecarbonitrile

Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring is inherently electron-deficient, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. This electronic characteristic makes the pyridine (B92270) portion of the quinoline system susceptible to nucleophilic attack.

The carbon atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). The presence of the electronegative nitrogen atom depletes electron density at this position, making it a prime target for nucleophiles. The chloro group is an effective leaving group, facilitating the substitution process. This reaction proceeds via a two-step addition-elimination mechanism, wherein the nucleophile attacks the C4 carbon to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org Aromaticity is subsequently restored upon the expulsion of the chloride ion. wikipedia.orgyoutube.com This high reactivity allows for the facile introduction of a wide array of functional groups, including amines, thiols, and azides. mdpi.com

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4-Position of Chloroquinolines.
NucleophileProduct TypeTypical ConditionsReference
Primary/Secondary Amines4-AminoquinolinesHeat, often with acid or base catalyst nih.govacs.org
Thiols/Thiolates4-ThioquinolinesBase (e.g., NaOEt) in alcohol mdpi.com
Azide (B81097) Ion (N₃⁻)4-AzidoquinolinesSodium azide in a polar aprotic solvent (e.g., NMP) mdpi.com
Hydrazine (N₂H₄)4-HydrazinoquinolinesHeat in a suitable solvent mdpi.com

The 2-propyl group primarily exerts a steric influence on the quinoline ring's reactivity. While nucleophilic attack is electronically favored at both the C2 and C4 positions, the bulk of the propyl group sterically hinders the approach of nucleophiles to the C2 position. This steric hindrance effectively channels nucleophiles to attack the less encumbered C4 position, leading to high regioselectivity in substitution reactions. The propyl group also has a mild electron-donating inductive effect, which slightly deactivates the ring towards nucleophilic attack, but this electronic effect is minor and largely overridden by the powerful activating effects of the ring nitrogen and the 6-nitrile group.

Electrophilic Aromatic Substitution Patterns

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the quinoline nucleus occurs preferentially on the more electron-rich benzene (B151609) ring. Under the strongly acidic conditions typical for EAS (e.g., nitration, sulfonation), the quinoline nitrogen is protonated, forming a quinolinium ion. This positive charge strongly deactivates the pyridine ring towards attack by electrophiles. Consequently, substitution occurs on the carbocyclic ring, primarily at the C5 and C8 positions.

For 4-Chloro-2-propyl-6-quinolinecarbonitrile, the outcome of an EAS reaction is dictated by the combined directing effects of the existing substituents. The 6-nitrile group is a strong deactivator and a meta-director. libretexts.orgsavemyexams.com The 4-chloro group is a deactivator but an ortho-, para-director. pressbooks.pub The 2-propyl group is a weak activator and an ortho-, para-director. libretexts.org The cumulative effect, dominated by the powerful deactivating 6-nitrile group, renders the entire molecule highly resistant to electrophilic aromatic substitution. latech.edu

Table 2: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution.
SubstituentPositionElectronic EffectDirecting Preference
Quinolinium Nitrogen1Strongly DeactivatingC5 & C8
-CN (Nitrile)6Strongly DeactivatingMeta (C5, C7)
-Cl (Chloro)4Weakly DeactivatingOrtho, Para (C3, C5)
-CH₂CH₂CH₃ (Propyl)2Weakly ActivatingOrtho, Para (C3)

Radical Reactions and Photochemical Transformations

The quinoline ring can participate in radical reactions, most notably the Minisci reaction, which involves the addition of a nucleophilic radical to the protonated heterocycle. wikipedia.org This reaction typically favors the electron-deficient C2 and C4 positions. nih.govacs.orgresearchgate.net In this compound, these positions are blocked. Therefore, a Minisci-type reaction, if successful, would likely occur at one of the available positions on the benzene ring.

Photochemical transformations offer alternative pathways for functionalization. Irradiation can induce various reactions, including cycloadditions and rearrangements. While specific outcomes for this particular molecule are not documented, related quinoline systems are known to undergo photochemical processes, suggesting potential for unique reactivity under photolytic conditions. acs.org

Ligand-Enabled C-H Functionalization and Cross-Coupling Strategies

Modern synthetic methods provide powerful tools for modifying the this compound scaffold. The chloro group at the 4-position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. nobelprize.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), are particularly effective for replacing the C4-chlorine with a wide variety of aryl, vinyl, and amino groups. nih.govnih.govnih.govresearchgate.netresearchgate.netrsc.org This allows for extensive diversification of the molecule at this position.

Table 3: Common Cross-Coupling Reactions at the 4-Position of Chloroquinolines.
Reaction NameCoupling PartnerBond FormedTypical Catalyst
Suzuki-MiyauraOrganoboron Reagent (e.g., Arylboronic acid)C-CPd(0) complexes (e.g., Pd(PPh₃)₄)
Buchwald-HartwigAmineC-NPd(0)/Pd(II) with phosphine (B1218219) ligands
SonogashiraTerminal AlkyneC-C (sp)Pd complex with a Cu(I) co-catalyst
HeckAlkeneC-C (sp²)Pd(0)/Pd(II) complexes

Furthermore, ligand-enabled direct C-H functionalization has emerged as a powerful strategy for modifying aromatic and heteroaromatic systems. mdpi.comnih.govnih.gov By employing specific transition metal catalysts (e.g., rhodium, palladium, copper) and directing groups, it is possible to achieve regioselective activation and functionalization of specific C-H bonds. acs.orgacs.orgresearchgate.netnus.edu.sg For this compound, this approach could potentially target the C-H bonds at positions 3, 5, 7, and 8, which are inaccessible through classical substitution methods, thereby opening avenues for novel structural modifications. nih.govnih.govresearchgate.net

Structure Property Relationship Spr Studies and Molecular Design Principles for 4 Chloro 2 Propyl 6 Quinolinecarbonitrile

Electronic and Steric Effects of Substituents (Chloro, Propyl, Carbonitrile) on Molecular Reactivity Profiles

The chemical reactivity of the quinoline (B57606) ring is significantly modulated by the combined electronic and steric effects of its three substituents: the chloro, propyl, and carbonitrile groups. Each group imparts distinct properties to the molecule, influencing its susceptibility to nucleophilic and electrophilic attack.

Chloro Group (at C4): The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the entire ring system, particularly the pyridine (B92270) ring. While it also has a weak electron-donating resonance effect (+R) via its lone pairs, the inductive effect is dominant in influencing reactivity. The most significant chemical consequence of the 4-chloro substituent is its role as an excellent leaving group in nucleophilic aromatic substitution (S_NAr) reactions. mdpi.comnih.gov The carbon at the 4-position is highly electrophilic and readily attacked by nucleophiles, making this a key site for molecular modification. researchgate.netresearchgate.net

Propyl Group (at C2): As an alkyl group, the propyl substituent is weakly electron-donating through an inductive effect (+I). This slightly increases the electron density of the quinoline ring, which can influence its basicity and reactivity towards electrophiles. However, its more dominant influence is steric. Positioned adjacent to the ring nitrogen, the propyl group provides steric hindrance that can impede the approach of reagents to the C2 position and the nitrogen atom itself.

The interplay of these effects makes the 4-position the most reactive site for nucleophilic attack, while the benzene (B151609) ring is deactivated towards electrophilic attack.

SubstituentPositionElectronic EffectSteric EffectPrimary Influence on Reactivity
Chloro4Strongly electron-withdrawing (Inductive, -I)ModerateActivates C4 for nucleophilic substitution (acts as a good leaving group)
Propyl2Weakly electron-donating (Inductive, +I)SignificantHinders reactions at/near the C2 position and ring nitrogen
Carbonitrile6Strongly electron-withdrawing (Inductive, -I; Resonance, -R)MinimalDeactivates the benzene ring towards electrophilic substitution

Rational Design of Analogues through Strategic Substituent Modifications

The rational design of analogues of 4-Chloro-2-propyl-6-quinolinecarbonitrile involves strategically modifying each substituent to fine-tune the molecule's physicochemical properties.

Altering the n-propyl group at the 2-position is a common strategy to modify lipophilicity, a critical factor influencing a molecule's solubility and permeability. researchgate.net

Chain Length: Systematically increasing the alkyl chain length from propyl to butyl, pentyl, or longer chains would predictably increase the molecule's lipophilicity (logP). researchgate.net This modification can be used to enhance interactions with hydrophobic pockets in target proteins or to modulate pharmacokinetic properties. Conversely, shortening the chain to ethyl or methyl would decrease lipophilicity. rsc.orgnih.gov

Branching: Introducing branching, such as replacing the n-propyl group with an isopropyl or tert-butyl group, would have a pronounced effect on the molecule's steric profile. A bulkier group would create a larger steric shield around the C2 position and the ring nitrogen. This can be exploited to improve selectivity for a biological target by preventing binding to other targets with smaller binding sites or to protect the molecule from metabolic enzymes. nih.gov

Replacing the chlorine atom at the 4-position with other halogens (fluorine, bromine, iodine) provides a powerful tool to modulate the reactivity of this key position. The choice of halogen directly impacts the carbon-halogen (C-X) bond strength and the leaving group ability in S_NAr reactions.

Fluorine: A C-F bond is highly polarized, making the C4 carbon very electrophilic. However, the C-F bond is also very strong, which can make its cleavage the rate-limiting step in some reactions.

Bromine and Iodine: The C-Br and C-I bonds are weaker and more polarizable than the C-Cl bond. This makes bromide and iodide better leaving groups in terms of bond cleavage.

Halogen (X)Electronegativity (Pauling Scale)C-X Bond Energy (kJ/mol, avg. in Ar-X)Van der Waals Radius (Å)General Leaving Group Ability
Fluorine (F)3.98~5151.47Poor
Chlorine (Cl)3.16~4001.75Good
Bromine (Br)2.96~3351.85Very Good
Iodine (I)2.66~2701.98Excellent

Bioisosteric replacement of the nitrile group at the 6-position can dramatically alter the molecule's chemical properties without drastically changing its size. drughunter.com This strategy is used to modify acidity, hydrogen bonding potential, and metabolic stability. nih.govacs.org

Carboxylic Acid (-COOH): Replacing the nitrile with a carboxylic acid introduces a strongly acidic, protic group. This would transform the molecule from a neutral/weakly basic compound into an acid capable of donating a hydrogen bond and forming salts. The carboxylate anion is significantly different electronically from the neutral nitrile group.

Tetrazole (-CN4H): The 5-substituted tetrazole ring is a well-established non-classical bioisostere of a carboxylic acid. researchgate.netnih.gov From a chemical standpoint, it is an acidic group with a pKa value similar to that of a carboxylic acid. researchgate.netrug.nl It acts as a hydrogen bond donor and acceptor. Unlike a carboxylic acid, the tetrazole ring is generally more resistant to metabolic reduction. Its planar, aromatic structure provides a different electronic and steric profile compared to both the linear nitrile and the smaller carboxylic acid group. beilstein-journals.org

Functional GroupApproximate pKaH-Bonding CapabilityGeneral Electronic EffectRelative Size
Nitrile (-C≡N)>25 (C-H alpha to nitrile)AcceptorStrongly electron-withdrawingSmall, Linear
Carboxylic Acid (-COOH)~4-5Donor & AcceptorElectron-withdrawingMedium
Tetrazole (-CN4H)~4.5-5Donor & AcceptorElectron-withdrawingLarge, Planar

Computational Chemistry and Theoretical Modeling of 4 Chloro 2 Propyl 6 Quinolinecarbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. arabjchem.orgnih.govresearchgate.netufms.br For 4-Chloro-2-propyl-6-quinolinecarbonitrile, DFT calculations can provide a detailed understanding of its molecular geometry, orbital energies, and charge distribution.

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity. For substituted quinolines, the HOMO-LUMO gap can be modulated by the electronic effects of the substituents. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's reactivity. arabjchem.orgresearchgate.netnih.gov These descriptors, as outlined in the table below, provide a theoretical basis for understanding how this compound might interact with other chemical species.

DescriptorFormulaPredicted Property
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2The resistance of the molecule to change its electron configuration.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η) where μ = -χA measure of the molecule's ability to act as an electrophile.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map can also be generated through quantum chemical calculations. This map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atom of the quinoline (B57606) ring and the nitrile group are expected to be regions of negative potential, while the hydrogen atoms and the area around the chloro group may exhibit positive potential. ufms.br

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.govmdpi.com These simulations can provide valuable insights into the intermolecular interactions of this compound, including solvent effects and the potential for self-assembly.

Solvent Effects: The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model the interactions between this compound and various solvent molecules, such as water or organic solvents. arabjchem.orgnih.gov By analyzing the radial distribution functions (RDFs), it is possible to determine the preferred solvation sites and the strength of the interactions between the solute and solvent molecules. arabjchem.org For instance, the nitrogen atoms in the quinoline and nitrile groups would be expected to form hydrogen bonds with protic solvents.

Self-Assembly: Quinoline derivatives have the potential to self-assemble into larger, ordered structures through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. nih.gov MD simulations can be employed to investigate the likelihood and nature of such self-assembly processes. By simulating a system containing multiple molecules of this compound, it is possible to observe their aggregation behavior and characterize the resulting structures. The aromatic quinoline core is likely to promote π-π stacking interactions, which could play a significant role in any self-assembly process. nih.gov

In Silico Screening and Virtual Library Design for Quinolinecarbonitrile Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. benthamdirect.com In silico screening and the design of virtual libraries are powerful computational techniques for the discovery of new drug candidates based on such scaffolds. nih.govmdpi.comthesciencein.orgijddr.in

Virtual Screening: Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govthesciencein.org For a novel scaffold like this compound, a virtual screening campaign could be initiated to explore its potential biological activities. This could involve docking the molecule into the active sites of various proteins to predict its binding affinity and mode of interaction.

Virtual Library Design: Building upon the this compound scaffold, a virtual library of related compounds can be designed and computationally evaluated. This process, often referred to as scaffold-focused library design, allows for the systematic exploration of the chemical space around the core structure. nih.gov By computationally modifying the substituents at various positions of the quinoline ring, it is possible to generate a diverse set of virtual compounds.

The following table outlines a hypothetical design for a virtual library based on the this compound scaffold.

Scaffold PositionOriginal SubstituentPotential Modifications for Virtual Library
2PropylAlkyl chains of varying lengths, cyclic groups, aromatic rings
4ChloroOther halogens (F, Br, I), amino groups, alkoxy groups
6CarbonitrileCarboxamide, ester, carboxylic acid, other electron-withdrawing groups
Other positionsHydrogenSmall alkyl groups, halogens, hydroxyl groups

These virtual libraries can then be screened in silico to identify derivatives with potentially improved activity, selectivity, or pharmacokinetic properties. nih.gov

Prediction of Spectroscopic Signatures (NMR, MS) to Aid Structural Elucidation

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are crucial for the structural elucidation of newly synthesized compounds. bohrium.comnih.govfrontiersin.orggithub.iouncw.edu

NMR Spectroscopy Prediction: The prediction of 1H and 13C NMR chemical shifts can be performed using quantum chemical calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure of this compound, it is possible to obtain theoretical chemical shifts. These predicted values can then be compared with experimental data to confirm the proposed structure. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Mass Spectrometry Prediction: Computational tools can also be used to predict the fragmentation patterns of molecules in a mass spectrometer. nih.govsoton.ac.ukresearchgate.netrsc.orguconn.edu By simulating the ionization and subsequent fragmentation of this compound, it is possible to predict the mass-to-charge ratios (m/z) of the expected fragment ions. This information can be invaluable in interpreting experimental mass spectra and confirming the molecular structure. For quinoline derivatives, common fragmentation pathways often involve the loss of substituents or the cleavage of the quinoline ring system. rsc.org

Advanced Synthetic Utility and Applications As Chemical Precursors

4-Chloro-2-propyl-6-quinolinecarbonitrile as a Key Synthetic Intermediate in Organic Synthesis

The synthetic utility of this compound is primarily anchored in the high reactivity of the chloro group at the 4-position of the quinoline (B57606) ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of synthetic strategies for functionalizing the quinoline core. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4-position towards attack by a wide array of nucleophiles.

This reactivity allows for the facile introduction of various functionalities, including amines, alcohols, thiols, and carbon nucleophiles, leading to a diverse range of 4-substituted-2-propyl-6-quinolinecarbonitrile derivatives. The general mechanism for this substitution involves the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion. The reaction conditions can often be tailored to accommodate a broad spectrum of nucleophiles, from simple amines and alkoxides to more complex organic fragments.

Below is a table summarizing the types of nucleophilic substitution reactions that 4-chloroquinolines, and by extension this compound, can undergo:

Nucleophile TypeReagent ExampleProduct Class
N-NucleophilesPrimary/Secondary Amines, Hydrazine, Azides4-Aminoquinolines, 4-Hydrazinoquinolines, 4-Azidoquinolines
O-NucleophilesAlkoxides, Phenoxides4-Alkoxyquinolines, 4-Aryloxyquinolines
S-NucleophilesThiolates, Thiourea4-Thioquinolines, 4-Sulfanylquinolines
C-NucleophilesOrganometallic reagents, Cyanide4-Alkyl/Arylquinolines, 4-Cyanoquinolines

The presence of the nitrile group at the 6-position further enhances the molecule's utility. The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions. This dual reactivity of the chloro and cyano groups allows for sequential or orthogonal synthetic strategies to build molecular complexity.

Elaboration into Complex Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an electrophilic center at C4 and a reactive nitrile group, makes it an excellent precursor for the synthesis of complex fused heterocyclic systems. These polycyclic aromatic structures are of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents.

One potential synthetic strategy involves an initial nucleophilic substitution at the 4-position, followed by an intramolecular cyclization reaction involving the newly introduced substituent and the nitrile group at the 6-position. For example, reaction with a binucleophilic reagent containing both an amino and a hydroxyl or thiol group could lead to the formation of a new five- or six-membered ring fused to the quinoline core.

While specific examples utilizing this compound are not extensively documented, the general principle of using substituted quinolines for the synthesis of fused systems is well-established. For instance, the synthesis of fused four-ring heterocycles has been achieved in a single step from cyanophenyl precursors, highlighting the potential for cyano groups to participate in thermodynamically driven cyclizations. The reaction of 2-chloro-3-cyanoquinolines with various reagents can lead to the formation of fused systems like pyrimido[4,5-b]quinolines.

Role in the Synthesis of Libraries of Novel Organic Scaffolds

The robust and predictable reactivity of the 4-chloro group makes this compound an ideal starting material for the construction of libraries of novel organic scaffolds. In medicinal chemistry and drug discovery, the generation of compound libraries with diverse functionalities around a central core is a crucial strategy for identifying new therapeutic agents.

The quinoline scaffold itself is considered a "privileged structure" due to its recurrence in a multitude of biologically active compounds. By systematically reacting this compound with a diverse set of nucleophiles, a large library of 4-substituted quinoline derivatives can be rapidly assembled. This approach, often employed in combinatorial chemistry, allows for the exploration of a wide chemical space to optimize biological activity.

Further diversification of these libraries can be achieved by subsequent modifications of the nitrile group or the propyl side chain, providing access to a vast array of unique molecular architectures.

Development of Novel Reagents and Catalysts Based on the Quinolinecarbonitrile Framework

The quinoline framework is not only a key component of bioactive molecules but can also serve as a ligand for transition metals, forming the basis for novel reagents and catalysts. The nitrogen atom in the quinoline ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complex.

While there is no specific literature on catalysts derived from this compound, the broader class of quinoline derivatives has been explored in catalysis. For example, quinoline-based ligands have been used in copper-catalyzed reactions for the oxidation of catechol. The development of catalysts based on the quinoline framework is an active area of research, with applications in various organic transformations. The potential exists to synthesize chiral quinoline-based ligands from precursors like this compound for use in asymmetric catalysis. The cyano group could also play a role in catalyst design, potentially by coordinating to a metal or by being transformed into a different coordinating group.

Applications in Material Science Precursor Synthesis

The rigid, planar structure and the presence of a π-conjugated system in the quinoline ring make it an attractive building block for the synthesis of materials with interesting electronic and optical properties, such as conducting polymers. While direct applications of this compound in this area are not well-documented, the synthesis of polymers containing quinoline units in their backbone or as side chains is an area of growing interest.

The reactive sites on this compound could be exploited to incorporate it into a polymer chain. For instance, the chloro group could be used in polycondensation reactions with suitable comonomers. The nitrile group also offers a potential site for polymerization or for post-polymerization modification to introduce desired functionalities. The synthesis of π-conjugated polymers with acrylonitrile side chains has been reported, suggesting that the cyano group on the quinoline ring could be similarly utilized. The resulting quinoline-containing polymers could have applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as components in other advanced materials.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Quinolinecarbonitriles

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. However, these methods often suffer from harsh reaction conditions, low atom economy, and the use of hazardous reagents. nih.gov The future of synthesizing 4-Chloro-2-propyl-6-quinolinecarbonitrile and its analogs lies in the adoption of green and sustainable chemistry principles. nih.gov

Recent advancements in synthetic organic chemistry offer a plethora of opportunities to develop more environmentally benign routes. researchgate.net Key areas for exploration include:

Microwave-assisted and Ultrasound-promoted Synthesis: These techniques can significantly reduce reaction times and improve yields, often in greener solvents like water or ethanol. nih.govnih.gov

One-pot and Multicomponent Reactions: Designing synthetic pathways where multiple bonds are formed in a single operation minimizes waste and simplifies purification processes. nih.gov

Catalysis: The use of transition-metal catalysts (e.g., iron-promoted methods) or organocatalysts can enable milder reaction conditions and higher selectivity. researchgate.net The development of reusable catalysts would further enhance the sustainability of the synthesis.

Synthetic ApproachPotential Advantages for Quinolinecarbonitrile Synthesis
Microwave-Assisted SynthesisRapid heating, reduced reaction times, increased yields.
Ultrasound-Promoted SynthesisEnhanced mass transfer, shorter reaction times, milder conditions. nih.gov
One-Pot ReactionsIncreased efficiency, reduced waste, simplified workup. nih.gov
Multicomponent ReactionsHigh atom economy, convergent synthesis, molecular diversity.
Green CatalysisMilder reaction conditions, higher selectivity, potential for catalyst recycling. researchgate.net

Exploration of Unprecedented Reactivity Profiles and Transformations

The unique electronic and steric properties of this compound, conferred by its chloro, propyl, and cyano substituents, suggest a rich and potentially unexplored reactivity. Future research should focus on uncovering novel chemical transformations that leverage these features.

The nitrile group, for instance, is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, or tetrazoles, opening up avenues for the synthesis of diverse derivatives. ontosight.ai The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of substituents.

Furthermore, exploring reactions that involve C-H activation at various positions on the quinoline ring could lead to the development of highly efficient and atom-economical methods for functionalization. The application of visible-light photocatalysis could also unveil new reaction pathways, such as radical-mediated transformations, that are not accessible through traditional thermal methods. mdpi.com Investigations into unusual biotransformations of this compound could also reveal novel metabolites with interesting biological activities. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. syrris.commdpi.com The integration of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of novel quinolinecarbonitrile derivatives.

An automated flow chemistry system could be employed for:

High-throughput reaction optimization: Rapidly screening a wide range of reaction parameters (temperature, pressure, catalyst loading, stoichiometry) to identify optimal conditions. syrris.com

Library synthesis: Generating diverse libraries of this compound analogs for biological screening. syrris.com

On-demand synthesis of intermediates and final products: Producing desired quantities of compounds as needed, minimizing storage and waste.

Mechanistic Studies of Quinolinecarbonitrile-Mediated Catalytic Reactions

While quinolinecarbonitriles are often the targets of synthesis, their potential role as ligands or catalysts in chemical reactions is an intriguing area for future investigation. The nitrogen atom in the quinoline ring and the nitrogen of the nitrile group can potentially coordinate with metal centers, suggesting that derivatives of this compound could serve as novel ligands in catalysis.

Future research in this area would involve:

Synthesis of metal complexes: Preparing and characterizing coordination compounds of this compound with various transition metals.

Catalytic activity screening: Evaluating the catalytic performance of these complexes in a range of organic transformations.

Detailed mechanistic studies: Employing kinetic, spectroscopic, and computational methods to elucidate the reaction mechanisms and the role of the quinolinecarbonitrile ligand in the catalytic cycle. rsc.org

Understanding the fundamental principles governing these catalytic processes will be crucial for the rational design of more efficient and selective catalysts.

Investigations into Non-Covalent Interactions and Supramolecular Assemblies of Quinolinecarbonitriles

The study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, is fundamental to understanding the solid-state properties and biological activity of molecules. rsc.org The aromatic nature of the quinoline ring and the presence of the chloro and cyano substituents in this compound make it an excellent candidate for participating in a variety of non-covalent interactions.

Future research should focus on:

Crystal engineering: Investigating the solid-state packing of this compound and its derivatives to understand how intermolecular interactions influence their crystal structures. mdpi.com

Supramolecular assembly: Designing and synthesizing self-assembling systems based on this quinolinecarbonitrile scaffold, potentially leading to the formation of novel materials with interesting optical or electronic properties.

Host-guest chemistry: Exploring the ability of macrocyclic hosts to encapsulate this compound, which could have applications in drug delivery or sensing. nih.gov

A thorough understanding of the non-covalent interactions involving this molecule will be invaluable for the design of new materials and for understanding its potential interactions with biological targets.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-propyl-6-quinolinecarbonitrile, considering yield and purity?

The synthesis of quinoline derivatives often employs classical protocols such as the Gould–Jacob, Friedländer, or Skraup reactions, which can be adapted for introducing chloro, propyl, and nitrile substituents . Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are effective for regioselective functionalization of the quinoline core. For instance, palladium catalysts can facilitate the introduction of the propyl group at the 2-position, while chlorination at the 4-position may involve electrophilic substitution using Cl₂ or N-chlorosuccinimide under controlled conditions. Post-synthetic purification via column chromatography or recrystallization is critical to achieve >95% purity, as demonstrated in analogous quinoline syntheses .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity. For example, the nitrile group at C6 produces a distinct ¹³C signal at ~110–120 ppm, while the propyl group’s methyl protons appear as a triplet near δ 0.9–1.1 .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₃H₁₁ClN₂ requires exact mass 230.0615).
  • X-ray Crystallography: Resolves ambiguities in molecular geometry, as shown in studies of ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., nitrile stretch at ~2200–2250 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set can model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These studies reveal nucleophilic/electrophilic sites, aiding in reaction design. For example, exact exchange terms in functionals like Becke’s 1993 model improve thermochemical accuracy for heterocyclic systems . Applications include predicting regioselectivity in electrophilic substitutions or charge-transfer interactions with biological targets .

Q. How can researchers resolve contradictory data in reaction yields under varying catalytic conditions?

Systematic optimization involves:

  • Design of Experiments (DoE): Vary catalyst loading (e.g., 1–5 mol% Pd), temperature (80–120°C), and solvent polarity (toluene vs. DMF) to identify critical factors .
  • Kinetic Profiling: Monitor reaction progress via in situ techniques (e.g., FTIR or HPLC) to detect intermediates or side reactions.
  • Computational Mechanistic Studies: DFT can model transition states to explain yield differences, such as steric hindrance from the propyl group affecting cross-coupling efficiency .

Q. What strategies confirm the interaction of this compound with biological targets?

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to proteins (e.g., Plasmodium falciparum enzymes for antimalarial studies) .
  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) in real-time.
  • In Vitro Assays: Test inhibition of target enzymes (e.g., lactate dehydrogenase) at varying concentrations (IC₅₀ determination) .
  • Metabolomic Profiling: LC-MS/MS tracks metabolic stability and degradation pathways in hepatic microsomes .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies between experimental and computational vibrational spectra?

  • Solvent Effects: Simulate IR spectra with implicit solvent models (e.g., PCM for acetonitrile) to match experimental conditions .
  • Isotopic Substitution: Compare calculated vs. observed shifts for deuterated analogs.
  • Conformational Sampling: Use molecular dynamics (MD) to account for rotameric states of the propyl group .

Q. What approaches validate the regioselectivity of chlorination in quinoline derivatives?

  • Isotopic Labeling: Introduce ³⁶Cl to track substitution patterns via MS/MS fragmentation.
  • Competition Experiments: Compare reactivity of quinoline analogs with varying substituents under identical conditions .
  • Natural Bond Orbital (NBO) Analysis: Identify electron-deficient positions (e.g., C4 in quinoline) prone to electrophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.